molecular formula C11H14O2 B1321812 3-Methyl-4-propoxybenzaldehyde CAS No. 820236-96-2

3-Methyl-4-propoxybenzaldehyde

Cat. No.: B1321812
CAS No.: 820236-96-2
M. Wt: 178.23 g/mol
InChI Key: HTNVOKBPQBSBAK-UHFFFAOYSA-N
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Description

3-Methyl-4-propoxybenzaldehyde: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by a benzene ring substituted with a methyl group at the third position and a propoxy group at the fourth position, along with an aldehyde functional group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-4-propoxybenzaldehyde typically involves the alkylation of 3-methylphenol (m-cresol) with propyl bromide to form 3-methyl-4-propoxyphenol. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the para position relative to the propoxy group .

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: 3-Methyl-4-propoxybenzoic acid

    Reduction: 3-Methyl-4-propoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry:

3-Methyl-4-propoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine:

The compound has been explored for its potential therapeutic effects. It has been found to enhance the efficacy of certain drugs and reduce their toxicity. Clinical trials have been conducted to investigate its potential therapeutic effects on various diseases.

Industry:

In industrial applications, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its aromatic properties make it a valuable component in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness:

3-Methyl-4-propoxybenzaldehyde is unique due to the presence of both the methyl and propoxy groups, which provide a balance of electronic and steric effects. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

IUPAC Name

3-methyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNVOKBPQBSBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613833
Record name 3-Methyl-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820236-96-2
Record name 3-Methyl-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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